Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine
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Overview
Description
Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine is a compound belonging to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring . For instance, a mixture of 2,3-dichloro-5-(trifluoromethyl) pyridine and 4-hydroxybenzonitrile in DMF can be stirred at room temperature to yield the desired oxadiazole derivative .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazole derivatives often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxadiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring .
Scientific Research Applications
Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties and potential use in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
1,3,4-Oxadiazole Derivatives: Another class of oxadiazoles with different nitrogen atom positions, resulting in distinct properties and uses.
Uniqueness
Its isopropyl group, for example, may enhance its lipophilicity and membrane permeability, making it more effective in certain contexts .
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
N-ethyl-3-propan-2-yl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H13N3O/c1-4-8-7-9-6(5(2)3)10-11-7/h5H,4H2,1-3H3,(H,8,9,10) |
InChI Key |
PPDHQVQSEOEXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NO1)C(C)C |
Origin of Product |
United States |
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